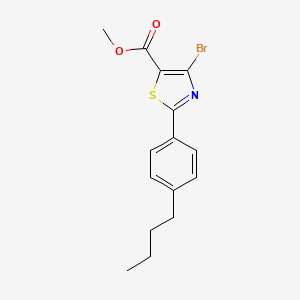
3-(2-Fluorophenyl)-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Fluorophenyl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-1H-pyrazol-4-amine typically involves the reaction of 2-fluorobenzaldehyde with hydrazine hydrate to form 2-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield the desired pyrazole compound . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as palladium on carbon or Raney nickel .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions in high-pressure reactors. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and yield, with careful control of temperature, pressure, and reaction time .
化学反応の分析
Types of Reactions
3-(2-Fluorophenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, amine derivatives, and fluorinated compounds.
科学的研究の応用
3-(2-Fluorophenyl)-1H-pyrazol-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 3-(2-Fluorophenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a fluorine atom replacing the chlorine group.
3-(2-Fluorophenyl)-1H-pyrazole:
Uniqueness
3-(2-Fluorophenyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern and the presence of both a fluorophenyl group and a pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
特性
分子式 |
C9H8FN3 |
|---|---|
分子量 |
177.18 g/mol |
IUPAC名 |
5-(2-fluorophenyl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C9H8FN3/c10-7-4-2-1-3-6(7)9-8(11)5-12-13-9/h1-5H,11H2,(H,12,13) |
InChIキー |
VVDWLVUOKGPNDJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=C(C=NN2)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



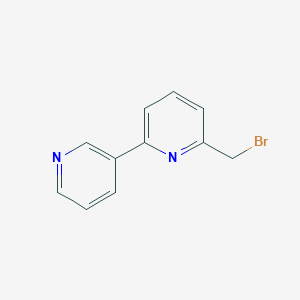
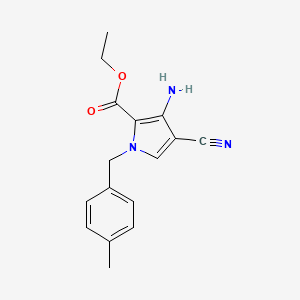


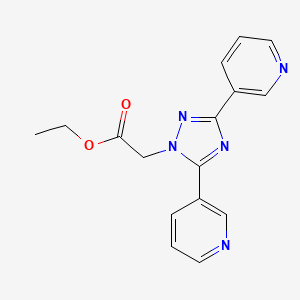

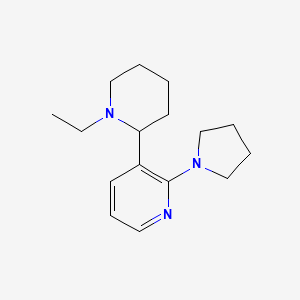
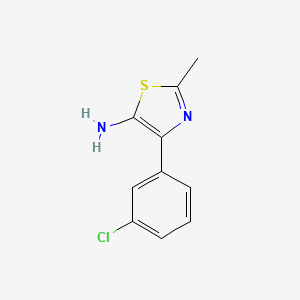
![2-(3-Fluorophenyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B11814078.png)
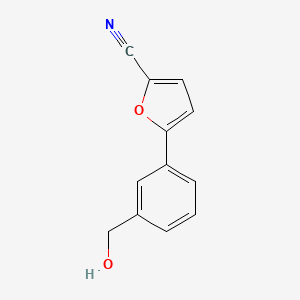
![[2-[(R)-(3-chlorophenyl)-[(3R)-piperidin-3-yl]methoxy]ethyl-methoxycarbonylamino] 2,2,2-trifluoroacetate](/img/structure/B11814093.png)
